(5-Nitrofuran-2-yl)(4-((4-(thiophen-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)methanone hydrochloride
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Description
(5-Nitrofuran-2-yl)(4-((4-(thiophen-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)methanone hydrochloride is a useful research compound. Its molecular formula is C17H17ClN4O4S2 and its molecular weight is 440.92. The purity is usually 95%.
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Mechanism of Action
Target of Action
For instance, nitrofuran derivatives have been used as antibacterial agents , and thiazole derivatives have shown a broad spectrum of pharmacological actions such as antimicrobial, antiviral, antiparasitic, analgesic, anti-inflammatory, antioxidant, anticancer, antidiabetic, antihypertensive, anti-hyperlipidemic, anti-arrhythmic, and anti-convulsant activities .
Mode of Action
The mode of action would depend on the specific targets of the compound. For example, nitrofuran derivatives are thought to work by inhibiting bacterial enzymes involved in DNA replication .
Biochemical Pathways
Without specific information on the compound’s targets, it’s difficult to say which biochemical pathways might be affected. Based on the activities of similar compounds, it could potentially affect pathways involved in bacterial dna replication, inflammation, cancer progression, and more .
Result of Action
The molecular and cellular effects would depend on the compound’s specific targets and mode of action. For example, if it targets bacterial enzymes like other nitrofuran derivatives, it could result in the inhibition of bacterial growth .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For example, the nitro group in nitrofuran is reductively activated in the low-oxygen environment inside bacterial cells .
Properties
IUPAC Name |
(5-nitrofuran-2-yl)-[4-[(4-thiophen-2-yl-1,3-thiazol-2-yl)methyl]piperazin-1-yl]methanone;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O4S2.ClH/c22-17(13-3-4-16(25-13)21(23)24)20-7-5-19(6-8-20)10-15-18-12(11-27-15)14-2-1-9-26-14;/h1-4,9,11H,5-8,10H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRSJDIOJNBAYSH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NC(=CS2)C3=CC=CS3)C(=O)C4=CC=C(O4)[N+](=O)[O-].Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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